
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential as a building block in developing inhibitors for protein tyrosine kinases, which are important in cancer therapy.
Case Study: Synthesis of Protein Tyrosine Kinase Inhibitors
- Researchers have synthesized derivatives of this compound to evaluate their inhibitory effects on Jak3, a protein involved in the signaling pathways of several cytokines. The derivatives exhibited promising activity, suggesting that modifications to the piperidine ring can enhance biological efficacy .
Organic Synthesis
The compound is used in the synthesis of other complex organic molecules due to its reactivity and functional groups. It can participate in various chemical reactions such as:
- Alkylation Reactions: It can act as a nucleophile in alkylation reactions to form more complex structures.
- Condensation Reactions: The dicarboxylate moiety allows for condensation with amines or alcohols to create esters or amides.
Example Reaction:
The reaction of this compound with aldehydes can yield substituted piperidines, which are valuable in medicinal chemistry .
Material Science
In addition to its applications in medicinal chemistry, this compound has potential uses in material science as a precursor for creating polymers or advanced materials with specific properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate include:
- Methyl 1-tert-Butoxycarbonyl-4-oxo-3-piperidinecarboxylate
- 1-tert-Butyl 3-Methyl 4-oxo-1,3-piperidinedicarboxylate
- Methyl N-Boc-4-oxopiperidine-3-carboxylate Compared to these compounds, this compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability properties .
Biological Activity
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 161491-24-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula: C₁₂H₁₉NO₅
- Molecular Weight: 257.2830 g/mol
- Appearance: White to light yellow powder
- Purity: >98% (HPLC) .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:
-
Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of key biomolecules.
-
Modulation of Receptor Activity:
- It may function as a modulator for specific receptors, influencing cellular signaling pathways that are critical for various physiological responses.
-
Antioxidant Properties:
- Preliminary studies suggest that it possesses antioxidant properties, which could protect cells from oxidative stress and related damage.
In Vitro Studies
Several in vitro studies have evaluated the biological effects of this compound:
Case Studies
Case studies have provided insights into the practical applications and efficacy of this compound:
- Case Study A: A research group investigated the effects of this compound on human breast cancer cells. They reported a dose-dependent reduction in cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.
- Case Study B: Another study focused on its neuroprotective effects in models of neurodegeneration. Results indicated that treatment with this compound reduced markers of oxidative stress and improved neuronal survival rates .
Safety and Toxicology
The safety profile of this compound is critical for its application in therapeutic settings. Toxicological assessments have shown that:
Q & A
Q. Basic: What are the key synthetic pathways for 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate?
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Deprotonation : Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to activate intermediates .
- Cyclization : Acidic hydrolysis (HCl in 1,4-dioxane) to form the piperidine ring .
- Protection/Deprotection : Sequential use of potassium carbonate (K₂CO₃) in acetonitrile for carboxylate protection and palladium-catalyzed coupling under inert atmospheres for functional group modifications .
Purification often employs column chromatography with gradients of ethyl acetate/heptane .
Q. Advanced: How can low yields in coupling reactions involving this compound be mitigated?
Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from steric hindrance or poor catalyst compatibility. Methodological adjustments include:
- Catalyst Optimization : Using Pd(OAc)₂ with bulky ligands like XPhos to enhance steric tolerance .
- Temperature Gradients : Stepwise heating (40–100°C) to balance reactivity and stability of intermediates .
- Inert Atmosphere : Rigorous exclusion of moisture/oxygen using Schlenk techniques to prevent catalyst deactivation .
Q. Basic: What characterization techniques are critical for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl and methyl ester groups (δ ~1.4 ppm for tert-butyl; δ ~3.7 ppm for methyl ester) .
- LCMS : High-resolution LCMS (e.g., m/z 698.8 [M+H]⁺ in Method 5) to confirm molecular weight and purity .
- X-ray Crystallography : For resolving stereochemical ambiguities in derivatives .
Q. Advanced: How can regioselective modifications of the piperidine ring be achieved?
Regioselectivity is influenced by steric and electronic factors:
- Electrophilic Substitution : Use bulky bases (e.g., K₂CO₃ in DMF) to direct reactions to the less hindered 3-position .
- Oxidation Control : Selective oxidation of the 4-oxo group using mild oxidants (e.g., 3-chloroperbenzoic acid) preserves ester functionalities .
Q. Advanced: What strategies address stereochemical challenges in derivatives?
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-configured precursors) .
- Dynamic Kinetic Resolution : Use palladium catalysts to favor one enantiomer during coupling .
- HPLC Chiral Separation : For post-synthetic resolution of diastereomers .
Q. Basic: How should this compound be stored to ensure stability?
- Storage Conditions : Keep at -20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester .
- Handling : Use desiccants (e.g., silica gel) in storage vials and avoid prolonged exposure to humidity .
Q. Advanced: What analytical methods detect impurities in synthesized batches?
- LCMS Purity Checks : Monitor for byproducts (e.g., de-esterified derivatives) using gradients of 0–10% EtOAc/heptane .
- ¹H NMR Integration : Quantify residual solvents (e.g., DMF) via signal integration at δ ~2.9–3.3 ppm .
Q. Advanced: How can hydrolysis susceptibility of the tert-butyl group be studied?
- Kinetic Studies : Perform pH-dependent hydrolysis in buffered solutions (e.g., HCl/EtOAc) at 93–96°C, tracking degradation via TLC or NMR .
- Stabilization Strategies : Introduce electron-withdrawing substituents to reduce electrophilicity at the ester carbonyl .
Q. Basic: What safety protocols are essential during synthesis?
- Ventilation : Use fume hoods to handle volatile reagents (e.g., HCl gas) .
- PPE : Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .
Q. Advanced: How can computational modeling aid in reaction optimization?
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWUTYLVFYVXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460968 | |
Record name | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161491-24-3 | |
Record name | 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.